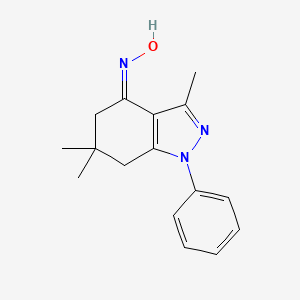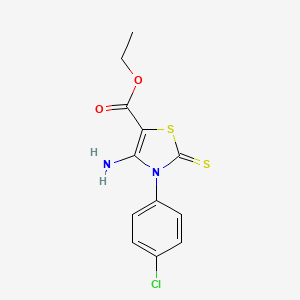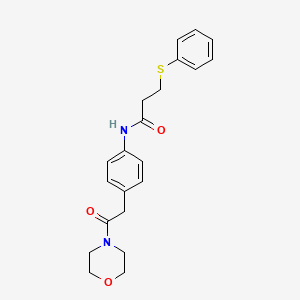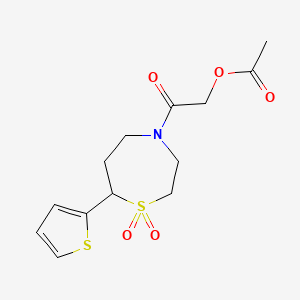
2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride” is a compound with the molecular formula C10H22N4O2.3ClH . It is related to 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a macrocyclic complexing agent used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, 1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane is a bifunctional chelating agent, whose Zn (II) complexes are able to undergo RNA-binding and behave as potential antimicrobial agents .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22N4O2.3ClH/c15-10(16)9-14-7-5-12-3-1-11-2-4-13-6-8-14;;;/h11-13H,1-9H2,(H,15,16);3*1H . Further structural analysis would require more specific data such as NMR or X-ray crystallography .Chemical Reactions Analysis
The compound is related to DOTA, which has been extensively studied for its ability to complex a variety of metal ions . This has led to its use in creating functional, targeted, and dual-modal imaging agents .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 339.69 . More specific physical and chemical properties would require additional experimental data.Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
The compound is related to DOTA, which has made a significant impact on the field of diagnostic imaging over the last twenty-five years . The versatility of DOTA to complex a variety of metal ions and the ease with which it can be modified for different disease states has driven research into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle . This suggests that “2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride” and related compounds may also have potential applications in diagnostic imaging and other biomedical fields.
Eigenschaften
IUPAC Name |
2-(1,4,7,10-tetrazacyclododec-1-yl)acetic acid;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2.3ClH/c15-10(16)9-14-7-5-12-3-1-11-2-4-13-6-8-14;;;/h11-13H,1-9H2,(H,15,16);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZKGQUJIRTSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCNCCN1)CC(=O)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride | |
CAS RN |
2137629-28-6 |
Source


|
| Record name | 2-(1,4,7,10-tetraazacyclododecan-1-yl)acetic acid trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B2571270.png)
![tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2571272.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2571276.png)


![2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B2571283.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571284.png)
![Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2571285.png)

![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2571290.png)

